2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Overview
Description
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H7F3N2OS. This compound is characterized by the presence of a thiophene ring substituted with an amino group, a trifluoroethyl group, and a carboxamide group. It is a versatile small molecule scaffold used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the reflux of this compound in a mixture of triethylorthoformate and acetic acid for several hours. The solvents are then removed under reduced pressure, and the residue is purified using a hexane-ethyl acetate mixture.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxamide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethylthiophene-3-carboxamide
- 2-Aminothiophene-3-carboxamide
- 2-Amino-5-methylthiophene-3-carboxamide
Uniqueness
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)2-3-1-4(5(11)13)6(12)14-3/h1H,2,12H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNHOKCAAJNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628317-82-7 | |
Record name | 2-amino-5-(2,2,2-trifluoroethyl)-thiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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